Larazotide acetate (also known as AT-1001) is a synthetic octapeptide developed as a permeability regulator. [] It is classified as a tight junction regulator, primarily targeting the modulation of intestinal permeability. [, , ] Larazotide acetate plays a crucial role in scientific research investigating intestinal barrier function, particularly in the context of celiac disease and other inflammatory conditions. [, , , , , , , , , , ]
Larazotide acetate is a synthetic peptide that functions as a tight-junction regulator. It is primarily investigated for its potential therapeutic role in the management of celiac disease, particularly in preventing the activation of the condition during gluten exposure. This compound is derived from a naturally occurring protein, and its mechanism involves modulating intestinal permeability, which is crucial for maintaining gut health and preventing autoimmune reactions associated with celiac disease.
Larazotide acetate was developed from the peptide sequence derived from the protein zonulin, which plays a significant role in regulating tight junctions between epithelial cells. The compound is synthesized to enhance its stability and efficacy compared to its natural counterpart.
Larazotide acetate is classified as a therapeutic peptide and falls under the category of gastrointestinal agents. It is specifically designed to target conditions related to intestinal permeability and autoimmune diseases.
The synthesis of Larazotide acetate involves solid-phase peptide synthesis (SPPS), a widely used technique for producing peptides. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid support.
The molecular structure of Larazotide acetate consists of a sequence of amino acids that form a specific three-dimensional conformation essential for its biological activity. The compound's structure includes:
Larazotide acetate undergoes various chemical reactions relevant to its synthesis and stability:
Larazotide acetate exerts its effects by modulating tight junctions in intestinal epithelial cells. It acts on the zonulin pathway, which regulates the permeability of tight junctions:
Research indicates that Larazotide acetate can significantly decrease intestinal permeability in response to gluten challenge in clinical settings, demonstrating its potential efficacy in managing celiac disease symptoms.
Larazotide acetate has shown promise in several therapeutic areas:
Larazotide acetate (chemical name: glycylglycyl-L-valyl-L-leucyl-L-valyl-L-glutaminyl-L-prolylglycine acetate) is an octapeptide with the empirical formula C₃₄H₅₉N₉O₁₂ and a molecular weight of 785.9 g/mol. Its primary sequence is Gly-Gly-Val-Leu-Val-Gln-Pro-Gly (GGVLVQPG), derived from the carboxyl-terminal domain of Vibrio cholerae's zonula occludens toxin (Zot) [2] [7]. The acetate salt form enhances stability and bioavailability. Structurally, larazotide shares homology with the receptor-binding domain of human zonulin, enabling targeted interaction with intestinal epithelial receptors [4] [8].
Key physicochemical properties include:
Table 1: Structural and Physicochemical Profile of Larazotide Acetate
Property | Value |
---|---|
Molecular Formula | C₃₄H₅₉N₉O₁₂ |
Amino Acid Sequence | Gly-Gly-Val-Leu-Val-Gln-Pro-Gly |
CAS Number (Acetate) | 881851-50-9 |
Molar Mass | 785.9 g/mol |
Water Solubility | 0.218 mg/mL |
Rotatable Bonds | 21 |
Hydrogen Bond Donors | 9 |
Larazotide acetate functions as a tight junction (TJ) regulator by counteracting pathological increases in intestinal paracellular permeability. Tight junctions are protein complexes comprising claudins, occludin, tricellulin, and scaffolding proteins (e.g., zonula occludens-1/ZO-1), which maintain epithelial barrier integrity [4] [5]. Dysregulation of TJs permits translocation of immunogenic antigens—such as gliadin in celiac disease or SARS-CoV-2 particles in multisystem inflammatory syndrome in children (MIS-C)—into systemic circulation [3] [9].
Larazotide exerts its regulatory effect by:
In vitro studies using Caco-2 cell monolayers demonstrate that larazotide acetate (0.1–10 µM) reverses transepithelial electrical resistance (TEER) reductions caused by proinflammatory cytokines or gliadin fragments by >80% [5].
Larazotide acetate acts as a competitive antagonist of zonulin receptors on intestinal apical surfaces. Zonulin, identified as prehaptoglobin-2, is a physiological modulator of TJ permeability. Its release is triggered by gliadin fragments or microbial antigens, initiating a signaling cascade via epidermal growth factor receptor (EGFR) and protease-activated receptor 2 (PAR2) [2] [4]. This activates intracellular kinases, leading to cytoskeletal reorganization and TJ disassembly [4].
Key mechanistic steps in larazotide’s antagonism:
Clinical evidence from MIS-C patients shows larazotide (10 µg/kg) accelerates clearance of spike antigenemia from plasma (median: 1 day vs. 5.5 days in controls; p=0.04) by preventing zonulin-dependent viral particle trafficking [3] [9].
Table 2: Larazotide's Impact on Paracellular Permeability Biomarkers
Experimental Model | Permeability Marker | Reduction with Larazotide |
---|---|---|
Caco-2 cells + gliadin | TEER reduction | 84% inhibition |
MIS-C patients | Spike antigenemia | Undetectable in 1 day |
Celiac disease (gluten challenge) | Lactulose/mannitol ratio | 70% decrease |
Larazotide acetate engages directly with intestinal epithelia through paracrine signaling and receptor-mediated endocytosis. Its pharmacodynamic effects are confined to the gastrointestinal tract due to negligible systemic absorption [4] [8].
Cellular Interactions:
Functional Outcomes:
As a non-systemic, intestine-targeted (NSIT) drug, larazotide acetate exhibits minimal systemic exposure, confining its activity to the gastrointestinal lumen [4] [8].
Absorption & Distribution:
Metabolism & Excretion:
Table 3: ADME Properties of Larazotide Acetate
Parameter | Characteristics |
---|---|
Systemic Absorption | Negligible (<0.1%) |
Peak Luminal Concentration | Duodenum/proximal jejunum (1 h post-dose) |
Plasma Half-life | Not applicable (non-absorbed) |
Metabolism Site | Intestinal epithelium |
Primary Excretion Route | Feces (as peptide fragments) |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.:
CAS No.: 1242240-30-7